molecular formula C17H19NO3 B2543575 Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate CAS No. 2108826-45-3

Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate

Cat. No. B2543575
CAS RN: 2108826-45-3
M. Wt: 285.343
InChI Key: ZHQOMMUQQXOJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate is a chemical compound that belongs to the class of esters derived from 4-hydroxybenzoic acid. The compound is characterized by the presence of an ester functional group, a benzylamino moiety, and a hydroxyl group on the aromatic ring. It is related to various other compounds that have been synthesized and characterized in recent studies, which involve modifications of the benzoate ester group and the introduction of different substituents on the aromatic ring.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the preparation of precursor molecules. For instance, ethyl 4-hydroxy-2,3-dimethylbenzoate, a compound with a similar structure, was synthesized through the deoxygenation of resorcylate esters via hydrogenolysis . Another related compound, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, was prepared by reacting 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . These methods demonstrate the versatility of synthetic approaches in creating ester derivatives with various substituents.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate is often confirmed using spectroscopic methods such as FTIR, NMR, and sometimes X-ray diffraction. For example, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was analyzed by X-ray diffraction and further investigated using density functional theory (DFT) . These analyses provide detailed information about the bond lengths, bond angles, and overall geometry of the molecule.

Chemical Reactions Analysis

The chemical reactivity of ester derivatives can be explored through various reactions. For instance, the synthesis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate involved a "one-pot" nitro-reductive cyclization . Additionally, the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid led to the formation of new O,N,O-tridentate ligands . These reactions highlight the potential of ester derivatives to undergo transformations leading to complex structures with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of ester derivatives are influenced by their molecular structure. The presence of functional groups such as esters, amines, and hydroxyls can affect properties like solubility, boiling point, and reactivity. Spectroscopic characterization, including FT-IR, NMR, and mass spectrometry, provides insights into the molecular identity of these compounds . Additionally, theoretical calculations, such as DFT, can predict properties like molecular electrostatic potential (MEP), which indicates the reactive sites of the molecule . These analyses are crucial for understanding the behavior of these compounds in various environments and for potential applications.

Scientific Research Applications

Chemical Derivatives and Synthesis

  • Ethyl 3,5-dihydroxy-4-methoxybenzoate, a related compound, has been identified in the aerial parts of Stocksia brahuica, indicating potential applications in natural product chemistry (Ali et al., 1998).
  • Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a similar compound, was prepared for potential use in proteinase inhibition, showing its applications in biochemical research (Angelastro et al., 1992).

Pharmacological Research

  • Parabens, which include compounds structurally similar to Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate, have been shown to influence adipocyte differentiation, suggesting potential implications in metabolic studies (Hu et al., 2013).
  • Novel hydrazide-hydrazones derived from ethyl paraben, a related compound, have been synthesized and shown to exhibit anticancer activity, indicating potential applications in cancer research (Han et al., 2020).

Analytical and Environmental Research

  • The compound has been used in molecularly imprinted microspheres for the extraction of 1,4-hydroxybenzoic acid esters in soy, showcasing its role in food safety and analytical chemistry (He et al., 2011).
  • Studies on the photodegradation of parabens, which are structurally related to Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate, help in understanding the environmental fate of these compounds (Gmurek et al., 2015).

properties

IUPAC Name

ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-2-21-17(20)14-8-9-16(19)15(10-14)12-18-11-13-6-4-3-5-7-13/h3-10,18-19H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQOMMUQQXOJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.